4-Bromo-2-chloro-6-nitroaniline IUPAC name and structure
4-Bromo-2-chloro-6-nitroaniline IUPAC name and structure
An In-depth Technical Guide to 4-Bromo-2-chloro-6-nitroaniline
This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-6-nitroaniline, including its chemical identity, physicochemical properties, a proposed synthetic route, and standard characterization protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Identity and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-bromo-2-chloro-6-nitroaniline .[1] It is a substituted aromatic amine with bromine, chlorine, and nitro functional groups attached to the aniline core.
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IUPAC Name: 4-bromo-2-chloro-6-nitroaniline
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CAS Number: 34033-41-5[1]
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Molecular Formula: C₆H₄BrClN₂O₂[1]
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Synonyms: 2-Chloro-4-bromo-6-nitroaniline, 4-Bromo-2-chloro-6-nitro-phenylamine[1]
Structure:
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 251.46 g/mol | PubChem[1][2] |
| XLogP3 | 2.9 | PubChem[2] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 71.8 Ų | PubChem[2] |
| Exact Mass | 249.91447 Da | PubChem[2] |
Proposed Synthesis Protocol
A specific experimental protocol for the synthesis of 4-Bromo-2-chloro-6-nitroaniline is not detailed in the available literature. However, a plausible synthetic route can be proposed based on established methods for the halogenation and nitration of anilines and their derivatives. A common strategy involves the protection of the amino group, followed by sequential electrophilic aromatic substitution, and finally deprotection.
A potential starting material for this synthesis is 4-bromo-2-chloroaniline. The synthesis would then proceed via nitration.
Proposed Reaction Scheme:
4-Bromo-2-chloroaniline → 4-Bromo-2-chloro-6-nitroaniline
Detailed Hypothetical Protocol:
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Protection of the Amine Group (Acetylation):
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In a round-bottom flask, dissolve 1 mole of 4-bromo-2-chloroaniline in glacial acetic acid.
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Slowly add 1.1 moles of acetic anhydride to the solution while stirring.
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Gently reflux the mixture for 1-2 hours to ensure complete formation of the acetanilide derivative.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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After completion, pour the reaction mixture into ice-cold water to precipitate the acetylated product.
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Filter the precipitate, wash with cold water until neutral, and dry to obtain 4-bromo-2-chloroacetanilide.
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Nitration:
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In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the temperature below 10°C in an ice bath.
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Dissolve the dried 4-bromo-2-chloroacetanilide in a minimal amount of concentrated sulfuric acid, cooling the mixture in an ice-salt bath to 0-5°C.
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Slowly add the cold nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10°C with vigorous stirring.
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After the addition is complete, allow the mixture to stir at room temperature for several hours.
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Pour the reaction mixture onto crushed ice to precipitate the crude 4-bromo-2-chloro-6-nitroacetanilide.
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Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.
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Deprotection (Hydrolysis):
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Suspend the crude 4-bromo-2-chloro-6-nitroacetanilide in a mixture of ethanol and concentrated hydrochloric acid.
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Reflux the mixture for 2-4 hours until the hydrolysis is complete (monitored by TLC).
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Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide solution) to precipitate the final product, 4-Bromo-2-chloro-6-nitroaniline.
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Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
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Characterization Protocols
The structure and purity of the synthesized 4-Bromo-2-chloro-6-nitroaniline should be confirmed using standard analytical techniques.
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Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product. A suitable mobile phase would be a mixture of hexane and ethyl acetate.
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Melting Point Determination: A sharp melting point range for the recrystallized product indicates high purity.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups. Expected peaks would include N-H stretching for the amine (around 3300-3500 cm⁻¹), C-N stretching, aromatic C=C stretching, and characteristic peaks for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹) and C-X (C-Br, C-Cl) bonds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.
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¹³C NMR would show distinct signals for each carbon atom in the molecule, providing further structural confirmation.
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Mass Spectrometry (MS): To determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, as well as a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Visualizations
The following diagrams illustrate the proposed synthetic workflow and the general characterization process for 4-Bromo-2-chloro-6-nitroaniline.
Caption: Proposed synthetic workflow for 4-Bromo-2-chloro-6-nitroaniline.
Caption: General workflow for the characterization of the final product.
